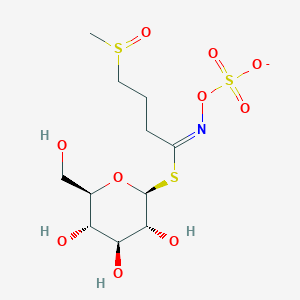
2-Hydroxybenzyl beta-d-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-isosalicin is a beta-D-glucoside that is beta-D-glucopyranose in which the hydroxy group at position 1R is substituted by a (2-hydroxybenzyl)oxy group. It is isolated from the flowers of Filipendula ulmaria. It has a role as a plant metabolite. It is a beta-D-glucoside, a monosaccharide derivative and a member of phenols.
Aplicaciones Científicas De Investigación
Enzymatic Synthesis in Organic Media
Research by Vic, Thomas, and Crout (1997) explored the enzymatic synthesis of alkyl-β-D-glucosides, including 2-Hydroxybenzyl β-D-glucopyranoside, in organic solvents. They found that different solvents influenced the yield of these compounds, with the best results obtained in tert-butanol, acetone, or acetonitrile. This study highlighted the potential for organic solvents in enzymatic syntheses of such compounds (Vic, Thomas, & Crout, 1997).
Neuroprotective Properties
Lee, Sung, and Kim (2006) identified bibenzyl glycosides, including derivatives of 2-Hydroxybenzyl β-D-glucopyranoside, as neuroprotective agents. These compounds were found to protect human neuroblastoma cells from neurotoxicity, indicating potential applications in neurological research and therapy (Lee, Sung, & Kim, 2006).
Role in Traditional Medicine
Maurya et al. (2004) studied compounds extracted from Pterocarpus marsupium, an Ayurvedic medicine, and identified 2-Hydroxybenzyl β-D-glucopyranoside derivatives among its constituents. This research provides a scientific basis for the medicinal use of these compounds in traditional practices (Maurya et al., 2004).
Antioxidant Activities
A study by Young Jae Lee et al. (2009) revealed that flavonoids, including 2-Hydroxybenzyl flavonoid glycosides, isolated from the root bark of Cudrania tricuspidata exhibit significant antioxidant activities. These findings suggest potential applications of these compounds in oxidative stress-related conditions (Young Jae Lee et al., 2009).
Novel Screening Methods for Glycoside Production
Research by Gräber et al. (2010) described a novel screening method for enzymatic alkyl glycoside production, focusing on compounds like hexyl-beta-D-glucopyranoside. This method has implications for the efficient production and study of glycosides, including 2-Hydroxybenzyl β-D-glucopyranoside derivatives (Gräber et al., 2010).
Biotransformation in Herbal Extracts
Lin et al. (2008) explored the biotransformation of 4-(3,4-Dihydroxybenzoyloxymethyl)phenyl- O-beta-D-glucopyranoside (a related compound) in rats and found significant pharmacokinetic data, which could be relevant for understanding the metabolism and therapeutic potential of 2-Hydroxybenzyl β-D-glucopyranoside (Lin et al., 2008).
Applications in Enzyme Analysis and Synthesis
Several studies have used derivatives of 2-Hydroxybenzyl β-D-glucopyranoside in enzymatic assays and synthetic processes, demonstrating their utility in biochemical research and pharmaceutical synthesis (Daniels & Glew, 1982), (Lu, Navidpour, & Taylor, 2005).
Role in Plant Biotransformation Systems
Yan et al. (2007) investigated the biotransformation of 4-hydroxybenzen derivatives by hairy root cultures of Polygonum multiflorum, which resulted in the production of various glucosides, including 2-Hydroxybenzyl β-D-glucopyranoside. This research highlights the potential of plant biotransformation systems in producing valuable glucosides (Yan et al., 2007).
Propiedades
Número CAS |
7724-09-0 |
|---|---|
Fórmula molecular |
C13H18O7 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2-hydroxyphenyl)methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O7/c14-5-9-10(16)11(17)12(18)13(20-9)19-6-7-3-1-2-4-8(7)15/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 |
Clave InChI |
VBSPBYNZPRRGSB-UJPOAAIJSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES |
C1=CC=C(C(=C1)COC2C(C(C(C(O2)CO)O)O)O)O |
SMILES canónico |
C1=CC=C(C(=C1)COC2C(C(C(C(O2)CO)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



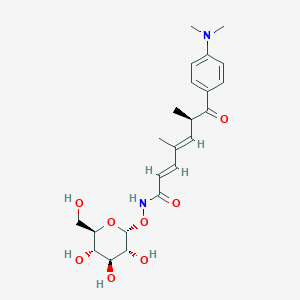

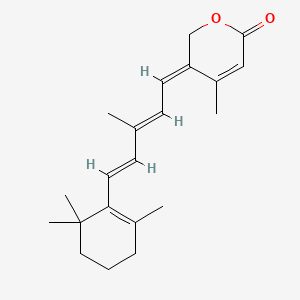
![(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1243170.png)
![(4S)-5-[[2-(3-carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B1243171.png)
![(2S)-4-[(13R)-13-hydroxy-13-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1243175.png)
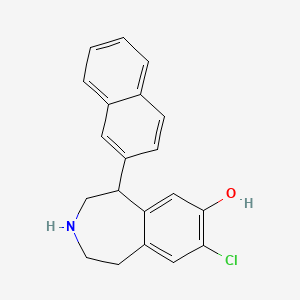
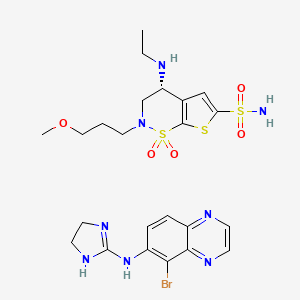
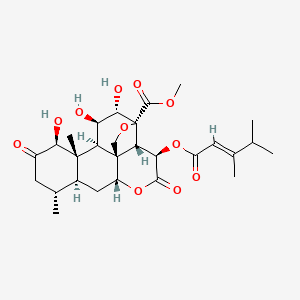
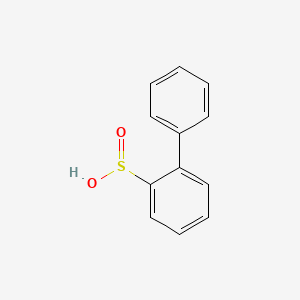
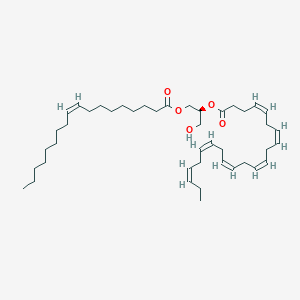

![(2S,3S)-2-amino-1-(4-chloro-6-methoxy-3-methylpyrazolo[3,4-b]quinolin-1-yl)-3-methylpentan-1-one](/img/structure/B1243188.png)
